chemical structure and physical properties of 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid
chemical structure and physical properties of 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid
An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid
Abstract
This technical guide provides a comprehensive analysis of 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a well-established privileged structure in pharmaceuticals, offering a versatile and conformationally flexible framework.[1] This document elucidates the molecule's structural components, predicts its key physicochemical properties based on established principles and data from close structural analogs, and provides detailed, field-proven experimental protocols for its empirical characterization. The guide is intended for researchers, medicinal chemists, and drug development scientists, offering the foundational knowledge required for the rational design and development of novel therapeutics based on this scaffold.
Molecular Structure and Chemical Identity
The structure of 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid integrates three key pharmacophoric components: a piperidine ring, a 2,6-dichlorobenzyl group, and an acetic acid moiety. Understanding the contribution of each is critical to predicting the molecule's behavior.
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Piperidine Ring: A six-membered nitrogen-containing heterocycle, the piperidine ring is a cornerstone of medicinal chemistry.[1] It serves as a non-aromatic, flexible scaffold that can be functionalized to modulate pharmacokinetic properties. Its basic nitrogen atom is a key site for protonation at physiological pH, influencing solubility and receptor interactions.
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Acetic Acid Moiety: The introduction of a carboxylic acid group provides a primary site for ionization, significantly impacting aqueous solubility and the ability to form salts.[1] This group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets. Structurally, many piperidine acetic acid derivatives are analogs of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[1]
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2,6-Dichlorobenzyl Group: This bulky, lipophilic group significantly influences the molecule's overall properties. The chlorine atoms at the 2 and 6 positions sterically hinder the rotation of the benzyl group, locking it into a preferred conformation. This conformational rigidity can be advantageous for specific receptor binding. Furthermore, this substitution pattern is known to enhance the biological activity of related compounds.[2]
Chemical Identifiers
While specific experimental data for this exact molecule is not prevalent in public databases, its fundamental identifiers can be derived from its structure.
| Identifier | Value | Source |
| IUPAC Name | 2-[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]acetic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | Calculated |
| Molecular Weight | 318.20 g/mol | Calculated |
| Canonical SMILES | C1CN(CC(C1)CC(=O)O)CC2=C(C=CC=C2Cl)Cl | Structure-Based |
Predicted Physicochemical Properties: A Quantitative Analysis
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental values, properties can be predicted based on the molecule's functional groups and data from close structural analogs.
Rationale for Key Parameters
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pKa (Acid Dissociation Constant): This value indicates the strength of the acidic and basic groups. The molecule possesses a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid. Their ionization state at physiological pH (~7.4) will dictate solubility, membrane permeability, and receptor binding.
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LogP (Octanol-Water Partition Coefficient): This parameter measures lipophilicity. A balanced LogP is crucial; the molecule must be lipophilic enough to cross cell membranes but hydrophilic enough to be soluble in aqueous environments like blood plasma.
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Aqueous Solubility: This directly impacts bioavailability and formulation development. The presence of both ionizable groups and a large lipophilic moiety suggests that solubility will be highly pH-dependent.
Predicted Data Summary
The following table summarizes predicted properties, drawing inferences from the molecule's structure and publicly available data on its constituent parts and analogs.
| Property | Predicted Value / Range | Rationale & Supporting References |
| pKa (Acidic) | ~4.0 - 5.0 | Typical range for a carboxylic acid adjacent to an aliphatic ring system.[3] |
| pKa (Basic) | ~8.5 - 9.5 | The piperidine nitrogen is a secondary amine, but N-benzylation slightly reduces basicity compared to piperidine itself (pKa ~11). |
| LogP | 2.5 - 3.5 | The highly lipophilic dichlorobenzyl group (XLogP3-AA of 2,6-Dichlorophenylacetic acid is 2.6[4]) increases the LogP, offset by the ionizable piperidine and acid groups. |
| Aqueous Solubility | Low at isoelectric point; increases at pH < 4 and pH > 6 | Zwitterionic nature. Solubility is expected to be minimal when both groups are partially ionized and maximal when one group is fully ionized (e.g., as a hydrochloride salt[5]). |
Experimental Protocols for Physicochemical Characterization
To move beyond prediction, empirical determination of these properties is essential. The following protocols describe robust, self-validating methods for characterizing 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid.
Protocol 1: Purity and Identity Confirmation by HPLC-MS
Expertise & Rationale: This method is the industry standard for confirming the identity and purity of small molecule drug candidates. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system separates the compound from impurities based on hydrophobicity. A C18 column is chosen as it is effective for a wide range of moderately polar to nonpolar compounds. Mass Spectrometry (MS) provides an accurate mass measurement, confirming the molecular weight. The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected.[6]
Methodology:
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Preparation of Solutions:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Sample Solution: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute 1:100 in the same solvent for a final concentration of 10 µg/mL.
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Chromatographic Conditions:
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Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 2 µL.
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Gradient:
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0-1.0 min: 5% B
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1.0-5.0 min: Ramp from 5% to 95% B
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5.0-6.0 min: Hold at 95% B
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6.0-6.1 min: Return to 5% B
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6.1-8.0 min: Re-equilibrate at 5% B
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Mass Spectrometer Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching.
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Scan Range: m/z 100-800.
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Expected Ions: [M+H]⁺ at m/z 318.07, [M-H]⁻ at m/z 316.05.
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System Validation: Before sample analysis, perform a blank injection (diluent only) to ensure no system contamination. Inject a known standard to confirm retention time and system performance.
Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method
Expertise & Rationale: The shake-flask method is the traditional and most reliable method for LogP determination. It directly measures the partitioning of a compound between n-octanol (simulating a lipid bilayer) and water. To ensure accuracy, the aqueous phase must be buffered to a pH where the compound is in a single, non-ionized form. Given the predicted pKa values, conducting the experiment at a neutral pH (~7.0-7.4) would result in a zwitterionic species, confounding the measurement. Therefore, the experiment should be run at a low pH (e.g., pH 2) to measure the LogP of the protonated (cationic) form, often referred to as LogD, which is more physiologically relevant for absorption in the stomach.
Methodology:
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System Preparation:
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Pre-saturate n-octanol with pH 2.0 phosphate buffer by mixing equal volumes and shaking vigorously for 1 hour. Allow layers to separate overnight.
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Pre-saturate pH 2.0 phosphate buffer with the prepared n-octanol in the same manner. This ensures the volumes of the phases do not change during the experiment.
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Sample Preparation:
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Prepare a stock solution of the compound at 1 mg/mL in the pre-saturated n-octanol.
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Partitioning:
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In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated pH 2.0 buffer.
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Securely cap the vial and shake on a mechanical shaker at room temperature for 2 hours to ensure equilibrium is reached.
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Centrifuge the vial at 2000 rpm for 10 minutes to achieve complete phase separation.
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Quantification:
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Carefully remove an aliquot from both the n-octanol and the buffer layers.
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Quantify the concentration of the compound in each phase using a validated HPLC-UV method.
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Calculation:
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LogD (at pH 2.0) = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )
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Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the mass of the compound recovered from both phases should be >95% of the initial mass to confirm no degradation or adsorption to the vial occurred.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1986543-62-7 [smolecule.com]
- 3. 4-Piperidine acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-PIPERIDINEACETIC ACID HYDROCHLORIDE | 51052-78-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
